VU534 Exhibits 4.65-Fold Lower EC50 for Human NAPE-PLD than VU533 in Cell-Free Assays
VU534 activates recombinant human NAPE-PLD with an EC50 of 0.93 μM (95% CI 0.63–1.39 μM) and an Emax of 1.8-fold. In contrast, the close analog VU533 exhibits an EC50 of 0.20 μM (95% CI 0.12–0.32 μM) and an Emax of 1.9-fold. Thus, VU534 is 4.65-fold less potent than VU533 on the human enzyme but achieves a comparable maximal efficacy [1].
| Evidence Dimension | EC50 for recombinant human NAPE-PLD activation |
|---|---|
| Target Compound Data | 0.93 μM (95% CI 0.63–1.39 μM) |
| Comparator Or Baseline | VU533: 0.20 μM (95% CI 0.12–0.32 μM) |
| Quantified Difference | 4.65-fold higher EC50 for VU534 vs VU533 |
| Conditions | Recombinant human NAPE-PLD enzyme, PED-A1 substrate, mean ± SEM, n = 3 |
Why This Matters
Researchers requiring human enzyme activation with a defined EC50 and Emax may choose VU534 for its distinct potency window relative to VU533.
- [1] Z. Chen et al., ACS Chem. Biol. 2023, 18, 8, 1891-1904. DOI: 10.1021/acschembio.3c00401. Figure 4A. View Source
